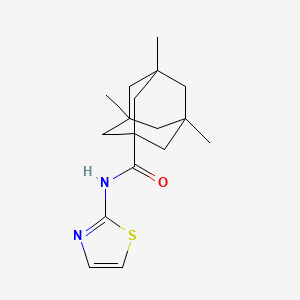
N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound , N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide, is a complex molecule that appears to be a derivative of thiophene-2-carboxamide. While the provided papers do not directly discuss this specific compound, they do provide valuable insights into the chemistry of related thiophene derivatives, which can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of thiophene derivatives is well-documented in the literature. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with different organic reagents . The synthesis process typically involves multiple steps, including reactions with organic reagents, and is confirmed by various spectroscopic methods such as IR, 1H NMR, and MS, along with elemental analysis. These methods could also be applicable to the synthesis and confirmation of the structure of the compound .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be quite complex, and their conformational analysis is crucial for understanding their chemical behavior. For example, X-ray crystal structural analysis and spectroscopic studies have been used to determine the conformations of N-glycosyl-thiophene-2-carboxamides . These techniques revealed that the pyranose rings adopted the expected 4C1 conformations and that the carbonyl oxygen and sulfur of the thiophene adopted an s-cis conformation in most isomers. Such detailed structural analysis is essential for the compound to predict its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Thiophene derivatives are known to participate in various chemical reactions, which can be influenced by their structure and substituents. The reactivity of such compounds can be assessed through experimental assays and theoretical calculations, such as density functional theory (DFT) and Møller-Plesset (MP2) calculations . These studies help in understanding the stability of different conformers and the potential for hydrogen bonding interactions, which are critical for the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, stability, and toxicity, are important for their practical applications. The acute toxicity of a series of thiophene derivatives was determined by their LD50, and their pharmacological activities were compared with standard drugs . Similarly, the transport efficiency across cell membranes and the inhibitory effects on cell proliferation were studied for N-glycosyl-thiophene-2-carboxamides . These properties would need to be characterized for the compound to evaluate its potential as a pharmaceutical agent.
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S2/c17-13-12(19-14(23)10-4-2-6-26-10)15(24)21-16(20-13)27-8-11(22)18-7-9-3-1-5-25-9/h1-6H,7-8H2,(H,18,22)(H,19,23)(H3,17,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVPUCXMHKRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3019459.png)
![1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3019460.png)
![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)
![N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019463.png)



![5-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3019472.png)
![Ethyl 4,6-dioxo-1-{[3-(trifluoromethyl)anilino]carbonyl}-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3019474.png)
![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B3019477.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)
